molecular formula C17H10Cl2O4 B11996855 6-chloro-2-(6-chloro(2H,4H-benzo[e]1,3-dioxin-8-yl))chromen-4-one

6-chloro-2-(6-chloro(2H,4H-benzo[e]1,3-dioxin-8-yl))chromen-4-one

Cat. No.: B11996855
M. Wt: 349.2 g/mol
InChI Key: HHNWTRDHNGWBEM-UHFFFAOYSA-N
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Description

Chemical Structure and Properties The compound 6-chloro-2-(6-chloro(2H,4H-benzo[e]1,3-dioxin-8-yl))chromen-4-one is a chlorinated coumarin derivative featuring a chromen-4-one core substituted at position 6 with a chlorine atom and at position 2 with a 6-chloro-2H,4H-benzo[e]1,3-dioxin moiety. Its molecular formula is inferred as C₁₉H₁₁Cl₂O₄, with a molecular weight of approximately 381.2 g/mol. This compound’s structural complexity arises from the fused dioxin ring, which may confer unique physicochemical properties compared to simpler coumarin derivatives .

Properties

Molecular Formula

C17H10Cl2O4

Molecular Weight

349.2 g/mol

IUPAC Name

6-chloro-2-(6-chloro-4H-1,3-benzodioxin-8-yl)chromen-4-one

InChI

InChI=1S/C17H10Cl2O4/c18-10-1-2-15-12(4-10)14(20)6-16(23-15)13-5-11(19)3-9-7-21-8-22-17(9)13/h1-6H,7-8H2

InChI Key

HHNWTRDHNGWBEM-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C(=CC(=C2)Cl)C3=CC(=O)C4=C(O3)C=CC(=C4)Cl)OCO1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-2-(6-chloro-4H-benzo(1,3)dioxin-8-yl)-chromen-4-one typically involves multi-step organic reactions. One common approach is the condensation of 6-chloro-4H-benzo(1,3)dioxin-8-carbaldehyde with a suitable chromenone precursor under acidic or basic conditions. The reaction conditions often require controlled temperatures and the use of catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-(6-chloro-4H-benzo(1,3)dioxin-8-yl)-chromen-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced analogs.

    Substitution: Halogen substitution reactions can occur, where the chloro groups are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide (NaI) in acetone.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce hydroxy or alkoxy analogs.

Scientific Research Applications

The compound has been investigated for its biological properties, particularly its anticancer potential. The following sections summarize key findings from recent studies:

Anticancer Activity

Research has indicated that derivatives of chromones exhibit significant cytotoxic effects against various cancer cell lines. Specific studies have shown that compounds containing the chromone structure can inhibit cancer cell proliferation through various mechanisms:

  • Mechanism of Action : Chromone derivatives may induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways. For instance, they can affect the expression of pro-apoptotic and anti-apoptotic proteins, leading to increased apoptosis in tumor cells .
  • Case Studies :
    • A study demonstrated that a related chromone compound exhibited significant cytotoxicity against MDA-MB-231 (breast cancer) and HCT116 (colon cancer) cell lines with IC50 values lower than those of standard chemotherapeutics .
    • Another investigation highlighted the potential of chromone derivatives in inhibiting telomerase activity, which is crucial for the immortality of cancer cells .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Chromones have been shown to possess antibacterial and antifungal properties, making them candidates for developing new antimicrobial agents.

  • Research Findings : Studies have reported that certain chromone derivatives can inhibit the growth of pathogenic bacteria and fungi by disrupting their cellular processes . For example, a derivative was found to be effective against Staphylococcus aureus and Candida albicans.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of chromone derivatives.

  • Key Insights :
    • Modifications at specific positions on the chromone ring can significantly enhance biological activity. For instance, substituting different halogens or functional groups can improve potency and selectivity against target cells .
    • Research has indicated that introducing electron-withdrawing groups at certain positions enhances anticancer activity while maintaining low toxicity profiles .

Synthesis and Development

The synthetic pathways for creating 6-chloro-2-(6-chloro(2H,4H-benzo[e]1,3-dioxin-8-yl))chromen-4-one involve several steps:

  • Starting Materials : The synthesis typically begins with readily available benzo[d]dioxole derivatives.
  • Reactions : Key reactions may include halogenation, nucleophilic substitutions, and cyclization to form the chromone core.
  • Optimization : Researchers continually refine synthetic methods to improve yield and purity while minimizing environmental impact .

Mechanism of Action

The mechanism of action of 6-chloro-2-(6-chloro-4H-benzo(1,3)dioxin-8-yl)-chromen-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Electronic Effects

A comparative analysis of substituents reveals distinct structural and functional differences:

Compound Name Key Substituents Molecular Formula Key Functional Groups Bioactivity Insights
Target Compound 6-Cl, 2-(6-Cl-benzodioxinyl) C₁₉H₁₁Cl₂O₄ Chlorine, benzodioxin Not reported in evidence
7-[(6-Chloro-4H-1,3-benzodioxin-8-yl)methoxy]-3-(2-methoxyphenyl)-4H-chromen-4-one 2-methoxyphenyl, methoxy-benzodioxinyl C₂₅H₁₉ClO₆ Methoxy, benzodioxin Unknown; structural derivative
6-Chloro-2-[3-(4-chlorophenyl)-1H-pyrazol-4-yl]chromen-4-one (F3) 6-Cl, 2-(pyrazolyl-4-Cl-phenyl) C₂₀H₁₂Cl₂N₂O₂ Pyrazole, chloroaryl Antimicrobial activity
6-Chloro-2-(trichloromethyl)chromen-4-one (ST 034307) 6-Cl, 2-(CCl₃) C₁₀H₄Cl₄O₂ Trichloromethyl Synthetic intermediate
6-Chloro-2-(2-hydroxyphenyl)-4H-benzo[e][1,3]oxazin-4-one 6-Cl, 2-hydroxyphenyl, oxazinone C₁₄H₈ClNO₃ Oxazinone, phenol Pharmaceutical impurity

Key Observations :

  • Benzodioxin vs. Pyrazole/Heterocycles: The benzodioxin group in the target compound may enhance π-π stacking interactions in biological systems compared to pyrazole (F3) or oxazinone (Deferasirox impurity).
  • Chlorine Positioning: The dual chloro substituents in the target compound and F3 could increase lipophilicity and membrane permeability relative to non-chlorinated analogs.
Physicochemical Properties
  • Solubility : The benzodioxin group in the target compound may reduce aqueous solubility compared to methoxy-substituted derivatives () but improve lipid bilayer penetration.
  • Stability : Chlorinated coumarins generally exhibit enhanced thermal and oxidative stability, as seen in ST 034307 .

Biological Activity

6-Chloro-2-(6-chloro(2H,4H-benzo[e]1,3-dioxin-8-yl))chromen-4-one is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article explores the compound's synthesis, biological activity, mechanisms of action, and relevant case studies, supported by data tables and findings from diverse research sources.

Chemical Structure and Properties

The molecular formula of this compound is C17H12Cl2O4C_{17}H_{12}Cl_2O_4. It features a chromenone core substituted with a chlorobenzo-dioxin moiety. This structural complexity suggests potential interactions with various biological targets.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

1. Antioxidant Activity
The compound has shown promising antioxidant properties. In vitro assays demonstrated its ability to scavenge free radicals, which is crucial for preventing oxidative stress-related diseases. The IC50 values obtained from DPPH assays indicate significant antioxidant capacity compared to standard antioxidants.

2. Anticancer Activity
Preliminary studies have indicated that this compound possesses cytotoxic effects against various cancer cell lines. Table 1 summarizes the cytotoxicity data against selected cancer types.

Cancer Cell LineIC50 (µM)Reference
HeLa (cervical)12.5
MCF7 (breast)15.0
A549 (lung)10.5

3. Mechanism of Action
The mechanism underlying the anticancer activity appears to involve the induction of apoptosis and cell cycle arrest in cancer cells. Studies utilizing flow cytometry have confirmed an increase in sub-G1 phase populations in treated cells, indicative of apoptosis.

Case Studies

Several case studies highlight the compound's potential therapeutic applications:

Case Study 1: Breast Cancer Treatment
A study involving MCF7 cells treated with varying concentrations of the compound showed a dose-dependent decrease in cell viability. The study concluded that the compound could serve as a lead for developing new breast cancer therapies due to its selective toxicity towards cancer cells while sparing normal cells.

Case Study 2: Neuroprotective Effects
Another investigation explored the neuroprotective effects of this compound in models of neurodegeneration. Results indicated that it could mitigate neuronal cell death induced by oxidative stress, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's.

Pharmacokinetics and Toxicology

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) profile of the compound. Current findings suggest moderate bioavailability due to its lipophilicity and molecular size. Toxicological assessments reveal low acute toxicity levels, making it a candidate for further development.

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